9H-Carbazole, 3,6-dimethoxy-9-phenyl-

organic electronics electrochromic polymers hole-transport materials

9H-Carbazole, 3,6-dimethoxy-9-phenyl- (CAS 146332-81-2) is a 3,6-dimethoxy-substituted N-phenylcarbazole derivative with the molecular formula C20H17NO2. It belongs to the class of electron-rich carbazole building blocks widely employed in organic electronics, particularly as a hole-transport or host material.

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
CAS No. 146332-81-2
Cat. No. B12552053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Carbazole, 3,6-dimethoxy-9-phenyl-
CAS146332-81-2
Molecular FormulaC20H17NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)C4=CC=CC=C4
InChIInChI=1S/C20H17NO2/c1-22-15-8-10-19-17(12-15)18-13-16(23-2)9-11-20(18)21(19)14-6-4-3-5-7-14/h3-13H,1-2H3
InChIKeyQEQZZLYGJVDWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Carbazole, 3,6-dimethoxy-9-phenyl- (CAS 146332-81-2): Core Building Block for Electroactive Materials


9H-Carbazole, 3,6-dimethoxy-9-phenyl- (CAS 146332-81-2) is a 3,6-dimethoxy-substituted N-phenylcarbazole derivative with the molecular formula C20H17NO2. It belongs to the class of electron-rich carbazole building blocks widely employed in organic electronics, particularly as a hole-transport or host material. The 3,6-dimethoxy substitution pattern strongly modulates the electronic structure of the carbazole core by raising the HOMO energy level and enhancing oxidative reversibility relative to unsubstituted or alkyl-substituted analogs [1][2].

Why N-Phenylcarbazole Analogs Cannot Substitute 3,6-Dimethoxy-9-phenylcarbazole in High-Performance Organic Electronics


The electrochemical and photophysical properties of 9-phenylcarbazole derivatives are exquisitely sensitive to the substituents at the 3- and 6-positions. Unprotected 3,6-positions undergo irreversible oxidative dimerization, whereas 3,6-dimethoxy substitution renders the oxidation chemically reversible and shifts the oxidation potential cathodically [1]. These differences directly manifest in device performance: the 3,6-dimethoxy motif in polymers preserves electrochromic contrast and switching stability that is lost in analogs lacking oxygenated substituents [2]. Consequently, a simple replacement with 9-phenylcarbazole or 3,6-dimethyl-9-phenylcarbazole would compromise the operational stability and electronic tunability that define the target compound's value in advanced material formulations.

Quantitative Differentiation of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- Against Structural Analogs


Electrochemical Oxidation Reversibility: 3,6-Dimethoxy Enables Stable Redox Cycling Unavailable with Unsubstituted Carbazoles

In a series of 9-phenylcarbazoles, 3,6-dimethoxy substitution converts the intrinsically irreversible first oxidation of the carbazole core into a fully chemically reversible redox process. Without 3,6-substituents, the oxidized carbazole radical cation undergoes rapid dimerization, permanently altering the molecular structure [1]. Polymers incorporating the 3,6-dimethoxycarbazole unit retain >90% of their initial electrochromic contrast after 500 switching cycles, whereas analogous polymers with unsubstituted carbazole pendants show significant contrast decay under identical conditions [2].

organic electronics electrochromic polymers hole-transport materials

HOMO Level Elevation: 3,6-Dimethoxy Substitution Provides ~0.2–0.3 eV Shallower HOMO than 9-Phenylcarbazole

The HOMO energy level of carbazole derivatives is tuned by substitution at the 3,6-positions. Electron-donating methoxy groups raise the HOMO level relative to unsubstituted carbazole by approximately 0.2–0.3 eV, as demonstrated by systematic studies on carbazole-based host materials [1]. In contrast, 9-phenyl substitution alone (e.g., 9-phenylcarbazole) shifts the HOMO deeper by ~0.1–0.2 eV [1]. The concurrent 3,6-dimethoxy and 9-phenyl substitution in the target compound therefore places its HOMO in a distinct window (~−5.2 to −5.4 eV) that is shallower than that of simple 9-phenylcarbazole yet retains the steric and morphological benefits of the N-aryl group.

hole injection OLED host design energy-level tuning

Triplet Energy Retention: 3,6-Dimethoxy-9-phenylcarbazole Maintains High Triplet Energy for Blue OLED Hosting, Unlike Extended Conjugation Analogs

The triplet energy of carbazole-based host materials is primarily governed by the extent of π-conjugation along the molecular backbone, not by heteroatom substitution. Adding alkoxy groups at the 3,6-positions does not significantly lower the triplet energy, provided the conjugation length remains confined to the carbazole-phenyl unit [1]. This contrasts with analogs such as 3,6-diphenyl-9-phenylcarbazole or carbazole trimers, where extended poly(p-phenyl) chains reduce the triplet energy below 2.6 eV, rendering them unsuitable for high-energy (blue) triplet emitters [1]. The target compound is thus positioned to serve as a host for blue phosphorescent OLEDs where its unsubstituted or alkyl-substituted counterparts cannot operate without back-energy transfer losses.

triplet host blue OLED phosphorescent devices

Preferred Application Scenarios for 9H-Carbazole, 3,6-dimethoxy-9-phenyl- Where Analogs Underperform


Electrochromic Polymers Requiring Long-Term Redox Cycling Stability

When designing electrochromic polyamides or polyimides that must endure thousands of color-switching cycles without significant contrast loss, the 3,6-dimethoxycarbazole pendant (derived from the target monomer) is selected over unsubstituted carbazole units. The reversible oxidation imparted by the 3,6-dimethoxy groups preserves >90% of initial contrast after 500 cycles, a performance level that unsubstituted carbazole analogs fail to achieve [1].

Blue Phosphorescent OLEDs Requiring High-Triplet-Energy Host Materials

For blue triplet emitter OLEDs (e.g., employing FIrpic), the target compound serves as a host building block that maintains triplet energy >2.8 eV while simultaneously providing a HOMO level (−5.2 to −5.4 eV) matched to adjacent hole-transport layers. Analogs with extended aryl conjugation at the 3,6-positions lose this triplet-energy margin and cause detrimental back-energy transfer [2].

Hole-Transport Materials in Perovskite Solar Cells

The shallow HOMO level of the 3,6-dimethoxy-9-phenylcarbazole core facilitates hole extraction from perovskite photoactive layers (valence band ~−5.4 eV), while the N-phenyl group provides thermal and morphological stability. Substituting with 9-alkyl-3,6-dimethoxycarbazole would shift the HOMO deeper and reduce hole extraction efficiency [2].

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